Home > Products > Screening Compounds P30920 > N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide - 332352-04-2

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Catalog Number: EVT-2887027
CAS Number: 332352-04-2
Molecular Formula: C16H15N5O2
Molecular Weight: 309.329
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide

Compound Description: This compound was identified as a potent enhancer of monoclonal antibody production in Chinese hamster ovary cell cultures []. It demonstrated the ability to increase cell-specific glucose uptake, elevate intracellular adenosine triphosphate levels, and suppress cell growth during monoclonal antibody production. Interestingly, it also showed potential in controlling the galactosylation of monoclonal antibodies, a crucial quality attribute for therapeutic applications [].

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

Compound Description: This compound serves as a key intermediate in the synthesis of vardenafil [], a drug used to treat erectile dysfunction.

N-(1-Methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide Derivatives

Compound Description: These compounds, represented by the general structure N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide, were investigated for their broad-spectrum fungicidal activity []. These derivatives exhibited promising results against various fungal species, including Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea, Rhizoctonia solani, and Phytophthora capsici [].

N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride

Compound Description: This compound, often referred to as "6a," is a potent and selective class III antiarrhythmic agent []. It demonstrated efficacy in treating reentrant arrhythmias in vivo, with potency comparable to sematilide, a known class III agent [].

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol-1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This group of compounds was designed and synthesized as potential P-glycoprotein (P-gp) mediated multidrug resistance (MDR) modulators []. P-gp, a transmembrane protein, plays a significant role in MDR by effluxing a variety of structurally unrelated compounds from cells, reducing the intracellular accumulation of anticancer drugs. These compounds were designed to overcome P-gp-mediated MDR and enhance the efficacy of anticancer drugs [].

N-(1H-Tetrazol-5-yl)benzamide

Compound Description: This compound, often utilized in its deprotonated form as a ligand, acts as a building block in the construction of various metal-organic coordination polymers []. These coordination polymers exhibit a wide range of structural diversity, spanning from 1D chains to intricate 3D frameworks, depending on the metal centers and synthesis conditions employed [].

N-(Substituted phenyl-1H-tetrazol-1-yl)-7-substituted tetrazolo[1,5-a]quinoxalin-4-amine Derivatives

Compound Description: This series of compounds was synthesized and screened for their antimicrobial activity []. These derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as against certain fungal strains [].

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound was synthesized through a microwave-assisted Fries rearrangement using (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone as an intermediate []. The synthesis and structural properties of this compound were further investigated using theoretical studies and density functional theory (DFT) calculations [].

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

Compound Description: This class of compounds was investigated for their potential as G protein-coupled receptor-35 (GPR35) agonists []. GPR35 has emerged as a potential therapeutic target for pain, inflammatory diseases, and metabolic disorders. These derivatives showed promising agonistic activity against GPR35, with some exhibiting particularly high potency [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Developed at Zhejiang University, Hu7691 is a selective AKT inhibitor targeting the PI3K/AKT/MTOR signaling pathway, crucial for tumor cell growth and proliferation [, ]. Demonstrating a favorable pharmacokinetic profile and high bioavailability in dogs, it's recognized for its improved cutaneous safety compared to other AKT inhibitors [, ].

N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide

Compound Description: The crystal structure of this compound has been reported, highlighting its key geometric features []. The dihedral angle between the tetrazole ring and the phenyl ring in the molecule was found to be 68.39 (4)°. The crystal packing of the compound was stabilized by N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds, creating a two-dimensional network structure [].

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular conformation and crystal packing arrangements []. The molecule exhibits a roughly Z-shaped conformation, and the crystal structure is stabilized by Cπ—H⋯O-type hydrogen bonds and aromatic π–π stacking interactions, forming a three-dimensional network [].

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The crystal structure of this compound, crystallized with dimethylformamide and water molecules, has been reported []. The structure reveals the presence of an intramolecular C—H⋯O hydrogen bond. The crystal packing is characterized by various hydrogen bonding interactions, including N—H⋯O, N—H⋯N, O—H⋯O, and O—H⋯N, as well as weak C—H⋯O and C—H⋯N hydrogen bonds. These interactions create a three-dimensional supramolecular architecture. Additionally, π–π stacking is observed between parallel tetrazole rings of neighboring molecules [].

4-Nitro-2-(1H-tetrazol-1-yl)phenol

Compound Description: The crystal structure of this compound has been reported, revealing the presence of two symmetry-independent molecules in the unit cell []. The tetrazole and phenyl rings within each molecule are essentially planar but not coplanar to each other. Intermolecular O—H⋯N hydrogen bonds connect four molecules, forming four-membered molecular aggregates. These aggregates are further linked through a complex three-dimensional hydrogen-bond network [].

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This compound is an analog of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90) []. HSP90 is a molecular chaperone involved in the stabilization of various proteins, including those involved in cancer cell growth and survival. TAS-116 exhibits selectivity for HSP90α and HSP90β isoforms and shows promising antitumor activity in preclinical models [].

N-(4-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide Derivatives

Compound Description: This series of compounds was designed and synthesized as potential anticancer agents []. These derivatives incorporate both tetrahydropyridine (THP) and benzimidazole moieties, which are known pharmacophores with diverse biological activities, including anticancer effects. Preliminary cytotoxicity assays demonstrated that some of these derivatives exhibited potent activity against MCF-7 (estrogen receptor-positive breast cancer cells), MDA-MB-231 (estrogen receptor-negative breast cancer cells), and Ishikawa (endometrial adenocarcinoma) cell lines [].

N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide Derivatives and their Nickel Complexes

Compound Description: These compounds and their corresponding nickel complexes were synthesized and investigated for their activity in ethylene oligomerization []. The nickel complexes exhibited varying degrees of catalytic activity, influenced by the ligand structure and reaction conditions.

N-{4-(6-Chloro-5-nitro-1-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl)phenyl}-3-(substituted phenyl)acryl amide Derivatives

Compound Description: This series of compounds was designed and synthesized to evaluate their potential as antihypertensive agents []. These derivatives targeted the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin system, which regulates blood pressure. The compounds exhibited notable antihypertensive activity compared to losartan, a standard AT1 receptor antagonist [].

4-Chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide)

Compound Description: Indapamide is a sulfonamide derivative with antihypertensive properties [, ]. It acts as a thiazide-like diuretic, primarily affecting the distal convoluted tubule in the kidneys to increase sodium and water excretion, thereby lowering blood pressure.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

Compound Description: Nilotinib, commercially known as Tasigna, is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) [, ]. It functions by blocking the activity of the BCR-ABL protein, a tyrosine kinase that promotes the growth of cancerous cells in CML.

Benzamide 4-(4-(4-(((3r,5r)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl)

Compound Description: This complex benzamide derivative has been identified as a potential antifungal agent []. The specific structural features of this compound, including the triazole ring, tetrahydrofuran ring, and piperazine ring, are likely crucial for its antifungal activity.

Overview

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms. This compound is notable for its potential pharmacological applications due to the presence of both the benzamide and tetrazole moieties, which are known for their diverse biological activities.

Source

The compound can be synthesized through various methods involving the reaction of appropriate precursors. Research indicates that tetrazoles can be synthesized via cycloaddition reactions involving nitriles and sodium azide, among other methods . The specific synthesis of N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has not been extensively documented in the literature, but related compounds have been synthesized using similar methodologies.

Classification

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be classified as:

  • Chemical Class: Benzamide derivatives
  • Functional Groups: Amide group, tetrazole ring
  • Heterocyclic Compound: Contains nitrogen heterocycles
Synthesis Analysis

Methods

The synthesis of N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be achieved through several methods:

  1. Cycloaddition Reaction: A common approach involves the [3+2] cycloaddition reaction between nitriles and sodium azide in the presence of a catalyst. This method allows for the formation of tetrazoles efficiently .
  2. Microwave-Assisted Synthesis: Microwave irradiation has been utilized to enhance reaction rates and yields in the synthesis of tetrazoles. For instance, using a copper catalyst under microwave conditions can yield high purity products in a shorter time frame .
  3. One-Pot Reactions: One-pot synthesis strategies have been developed to simplify the process by combining multiple steps into a single reaction vessel, thereby reducing time and increasing yield .

Technical Details

The synthesis typically requires precise control over temperature and reaction conditions to ensure high yields and purity. Common solvents include dimethylformamide and ethanol, with catalysts such as copper salts facilitating the cycloaddition process.

Molecular Structure Analysis

Structure

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide features:

  • Tetrazole Ring: A five-membered ring with four nitrogen atoms.
  • Benzamide Backbone: Comprising an amide functional group attached to a benzene ring.

Data

The molecular formula for this compound is C14H16N6OC_{14}H_{16}N_{6}O, with a molecular weight of approximately 288.32 g/mol. The structural representation includes:

  • Two aromatic rings (from the benzamide structure).
  • An ethoxy group attached to one of the aromatic rings.
Chemical Reactions Analysis

Reactions

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide may undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acid and amine.
  2. Substitution Reactions: The presence of the tetrazole ring may allow for nucleophilic substitution reactions at positions on the aromatic rings.
  3. Reduction Reactions: The compound could potentially be reduced to yield amines or other derivatives depending on the reagents used.

Technical Details

Reactions involving this compound would typically require careful monitoring of conditions such as pH and temperature to avoid decomposition or unwanted side reactions.

Mechanism of Action

Process

Data

Research indicates that tetrazole-containing compounds can act as modulators or inhibitors in various biological pathways. For example, they may influence ion channels or serve as scaffolds for drug design targeting specific diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data is not widely published but can be determined experimentally.

Chemical Properties

  • Solubility: Likely soluble in polar organic solvents due to the presence of both hydrophobic (aromatic) and hydrophilic (tetrazole) components.

Relevant Data or Analyses

Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide insights into purity and structural integrity.

Applications

Scientific Uses

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide may have applications in:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting various diseases.

Research into similar compounds suggests potential uses in treating conditions related to ion channel dysfunction or as anti-inflammatory agents due to their structural similarities with known pharmacologically active substances .

Properties

CAS Number

332352-04-2

Product Name

N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

IUPAC Name

N-(4-ethoxyphenyl)-4-(tetrazol-1-yl)benzamide

Molecular Formula

C16H15N5O2

Molecular Weight

309.329

InChI

InChI=1S/C16H15N5O2/c1-2-23-15-9-5-13(6-10-15)18-16(22)12-3-7-14(8-4-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)

InChI Key

HYHBTUQUIVVEHT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.